Human Platelet Aggregation IC50: CL-184005 vs. CV-3988, CV-6209, and WEB-2170
CL-184005 inhibits PAF-induced human platelet aggregation with an IC50 of 600 nM . In contrast, CV-6209 exhibits an IC50 of 170 nM [1], CV-3988 an IC50 of 160 nM [2], and WEB-2170 an IC50 of 300 nM [3] in human platelet assays. CL-184005 is approximately 3.5-fold less potent than CV-6209, 3.75-fold less potent than CV-3988, and 2-fold less potent than WEB-2170 in this specific human platelet aggregation assay system.
| Evidence Dimension | Inhibition of PAF-induced human platelet aggregation (IC50) |
|---|---|
| Target Compound Data | 600 nM |
| Comparator Or Baseline | CV-6209: 170 nM; CV-3988: 160 nM; WEB-2170: 300 nM |
| Quantified Difference | CL-184005 is 3.5-fold less potent than CV-6209, 3.75-fold less potent than CV-3988, and 2-fold less potent than WEB-2170 |
| Conditions | Human platelet-rich plasma; PAF-induced aggregation assay |
Why This Matters
This quantitative potency ranking informs experimental design when selecting a PAF antagonist with a specific IC50 window, as CL-184005's distinct potency profile may be preferable for studies requiring less potent PAF receptor blockade to avoid complete signal ablation.
- [1] Terashita Z, Imura Y, Takatani M, et al. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo. J Pharmacol Exp Ther. 1987;242(1):263-268. View Source
- [2] Terashita Z, Tsushima S, Yoshioka Y, et al. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet. Biochem Pharmacol. 1985;34(9):1491-1495. View Source
- [3] Heuer HO, Casals-Stenzel J, Muacevic G, Weber KH. Pharmacologic activity of bepafant (WEB 2170), a new and selective hetrazepinoic antagonist of platelet activating factor. J Pharmacol Exp Ther. 1990;255(3):962-968. View Source
